molecular formula C12H18N4O2S B12929649 N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12929649
M. Wt: 282.36 g/mol
InChI Key: FEAVVPVGRGHMRX-FNORWQNLSA-N
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Description

N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C12H18N4O2S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
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Biological Activity

N-(But-2-en-1-yl)-N-(5-(N-ethylacetamido)-1,3,4-thiadiazol-2-yl)acetamide is a compound belonging to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H14N4O2S\text{C}_{11}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This compound features a thiadiazole ring, which is known for its role in various pharmacological activities.

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Testing : In vitro studies have demonstrated that thiadiazole derivatives can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values for these compounds often range from low micromolar to sub-micromolar levels, indicating potent activity.
    CompoundCell LineIC50 (µM)
    4eMCF-73.58 ± 0.1
    4eHepG24.58 ± 1.8
    4dMDA-MB-2311.88 ± 0.1
    These results suggest a promising avenue for the development of new anticancer agents based on thiadiazole scaffolds .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis in cancer cells. For example, compounds similar to this compound have been shown to increase annexin V-FITC positive cells significantly, indicating late-stage apoptosis .

Antimicrobial Activity

Thiadiazole derivatives also exhibit antimicrobial properties. Studies have reported significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study 1: Anticancer Efficacy

In a study evaluating various thiadiazole derivatives, this compound was synthesized and tested against multiple cancer cell lines. The compound showed a notable IC50 value of approximately 3.58 µM against MCF-7 cells, indicating strong potential as an anticancer agent .

Study 2: Mechanistic Insights

Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase in MCF-7 cells. This effect was linked to the down-regulation of key proteins involved in cell proliferation and survival, such as MMP2 and VEGFA .

Properties

Molecular Formula

C12H18N4O2S

Molecular Weight

282.36 g/mol

IUPAC Name

N-[5-[acetyl-[(E)-but-2-enyl]amino]-1,3,4-thiadiazol-2-yl]-N-ethylacetamide

InChI

InChI=1S/C12H18N4O2S/c1-5-7-8-16(10(4)18)12-14-13-11(19-12)15(6-2)9(3)17/h5,7H,6,8H2,1-4H3/b7-5+

InChI Key

FEAVVPVGRGHMRX-FNORWQNLSA-N

Isomeric SMILES

CCN(C1=NN=C(S1)N(C/C=C/C)C(=O)C)C(=O)C

Canonical SMILES

CCN(C1=NN=C(S1)N(CC=CC)C(=O)C)C(=O)C

Origin of Product

United States

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